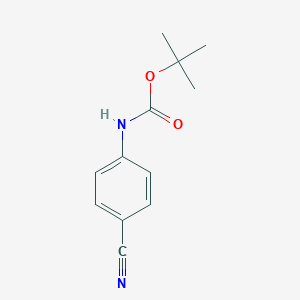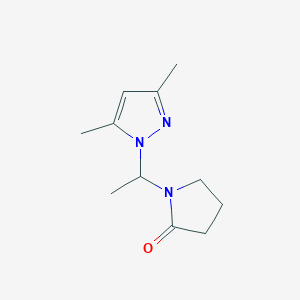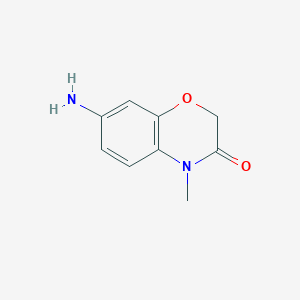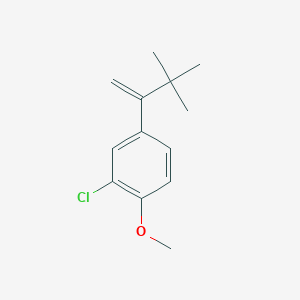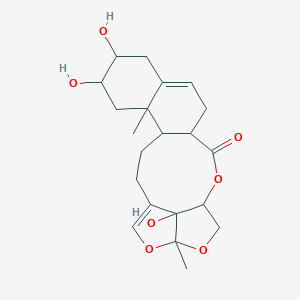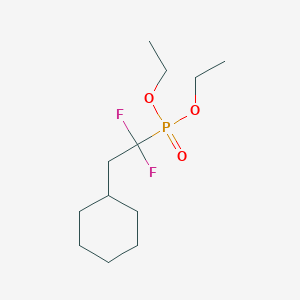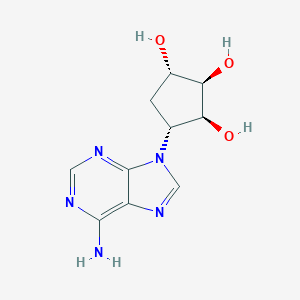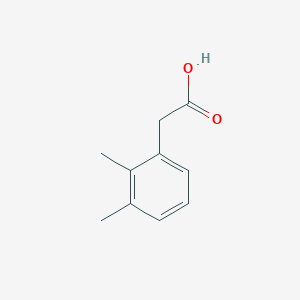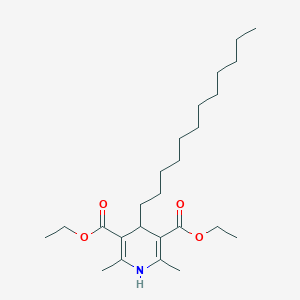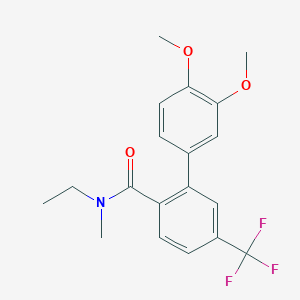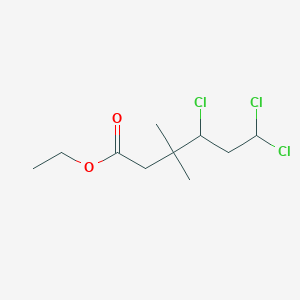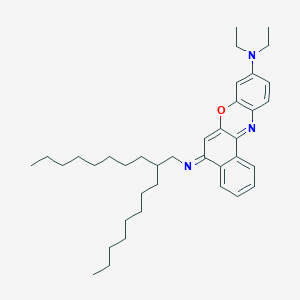
Chromoionophore III
Übersicht
Beschreibung
Chromoionophore III, also known as ETH 5350, is a pH-sensitive dye with the molecular formula C38H55N3O . It is used in assays of Na+ activity with solvent polymeric optode membrane prepared from ETH 5350 and sodium ionophore V . It is also used in assays of ammonia with solvent polymeric optode membranes based on ETH 5350 and valinomycin (potassium ionophore I) .
Molecular Structure Analysis
Chromoionophore III is ratiometric, meaning the fluorescence spectrum has two peaks, and the ratio between these peaks changes according to the changing pH levels .Physical And Chemical Properties Analysis
Chromoionophore III is a solid that does not mix with water . It has a molecular weight of 569.86 .Wissenschaftliche Forschungsanwendungen
1. Chromoionophore III in Environmental Analysis
Chromoionophore III has notable applications in environmental analysis. It's used in novel sensor technologies for monitoring specific ions in environmental samples. For instance, a study developed nano-scale anion-sensing fluorescent spherical nanosensors, called PEBBLEs (Probes Encapsulated by Biologically Localized Embedding), for intracellular monitoring of chloride using Chromoionophore III (Brasuel et al., 2003). This demonstrates the potential of Chromoionophore III in environmental monitoring and assessment.
2. Use in Optical Sensors
Chromoionophore III has been utilized in the development of optical sensors. A study investigated its use in solvent polymeric membranes, characterizing the binding properties of chromoionophores in situ, which is vital for the design of optical and potentiometric ion sensors (Qin & Bakker, 2002). This application is crucial in creating sensitive and selective sensors for various ions.
3. Stability and Decomposition in Sensor Research
Chromoionophore III's stability and decomposition characteristics are important in sensor research. A study found that Chromoionophore III exhibited minimal detectable decomposition, a significant attribute for reliable sensor development (Langmaier & Lindner, 2005). Understanding these properties is essential for creating durable and stable sensing technologies.
Safety And Hazards
Zukünftige Richtungen
Chromoionophore III has been used in the development of wearable chemical sensors, which are an emerging technology that provides real-time and non-invasive metabolic and physiological information at molecular levels via biofluids such as sweat . The use of Chromoionophore III in such applications represents an attractive approach to the monitoring of sweat composition .
Eigenschaften
IUPAC Name |
N,N-diethyl-5-(2-octyldecylimino)benzo[a]phenoxazin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H55N3O/c1-5-9-11-13-15-17-21-30(22-18-16-14-12-10-6-2)29-39-35-28-37-38(33-24-20-19-23-32(33)35)40-34-26-25-31(27-36(34)42-37)41(7-3)8-4/h19-20,23-28,30H,5-18,21-22,29H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVAQSQRYBGWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)CN=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(CC)CC)C4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H55N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402894 | |
| Record name | Chromoionophore III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromoionophore III | |
CAS RN |
149683-18-1 | |
| Record name | Chromoionophore III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



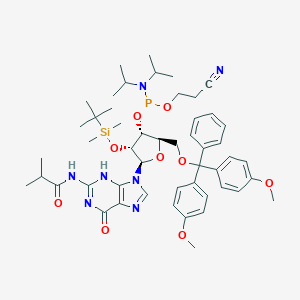
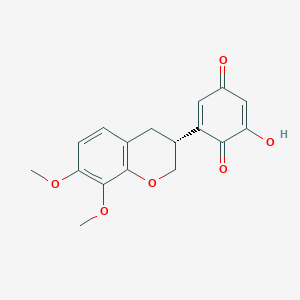
![8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B136590.png)
